2-Propenoic acid, 3-(2,2-dimethyl-2H-1-benzopyran-6-yl)-
Description
The compound 2-Propenoic acid, 3-(2,2-dimethyl-2H-1-benzopyran-6-yl)- features a propenoic acid (acrylic acid) moiety substituted at the 3-position of a 2,2-dimethyl-2H-1-benzopyran scaffold. Benzopyrans are heterocyclic systems known for their photochromic, fluorescent, and bioactive properties. The propenoic acid group introduces carboxylic acid functionality, enabling hydrogen bonding, salt formation, or polymerization.
Properties
IUPAC Name |
(E)-3-(2,2-dimethylchromen-6-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-14(2)8-7-11-9-10(4-6-13(15)16)3-5-12(11)17-14/h3-9H,1-2H3,(H,15,16)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRUERBZEZCICE-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C=CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)/C=C/C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2,2-dimethyl-2H-1-benzopyran-6-yl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzopyran derivatives with propenoic acid. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance reaction rates and yields. The industrial production also emphasizes the importance of purity and consistency, which are achieved through rigorous quality control measures and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(2,2-dimethyl-2H-1-benzopyran-6-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-Propenoic acid, 3-(2,2-dimethyl-2H-1-benzopyran-6-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(2,2-dimethyl-2H-1-benzopyran-6-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Propenoic Acid, 2-Methyl-, Octahydro-4,7-Methano-1H-Inden-5-Yl Ester, Homopolymer
- CAS : 34755-33-4 | Molecular Formula : C₁₄H₂₀O₂ | Molecular Weight : 220.31 g/mol .
- Key Differences: Substituents: The compound is a homopolymer of a methyl propenoic acid ester with an aliphatic octahydro-4,7-methanoindenyl group, contrasting with the aromatic benzopyran substituent in the main compound. Functionality: The ester group (vs. carboxylic acid) reduces polarity, enhancing compatibility with hydrophobic matrices. Applications: Likely used in industrial polymers (e.g., adhesives, coatings) due to its flexible bicyclic structure, whereas the main compound’s aromaticity may improve thermal stability in high-performance materials.
2-Propenoic Acid, 2-Methyl-, 6-(3',3'-Dimethyl-6-Nitrospiro[2H-1-Benzopyran-2,2'-[2H]Indol]-1'(3'H)-Yl)Hexyl Ester
- Structure : Incorporates a spirobenzopyran-indole system linked via a hexyl ester .
- Key Differences: Photochromicity: The nitro group and spiro architecture enable reversible photochromism under UV light, unlike the main compound, which lacks such groups. Solubility: The hexyl ester chain increases lipophilicity, whereas the carboxylic acid in the main compound may favor aqueous solubility at higher pH. Applications: Potential use in optical switches or sensors, while the main compound’s acrylic acid group could facilitate copolymerization for functional polymers.
2-Propen-1-One Derivatives (e.g., 19013-03-7)
- Examples : (E)-1-(5-Hydroxy-2,2-dimethylchromen-6-yl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one .
- Key Differences: Functional Group: Propenone (chalcone) vs. propenoic acid. The ketone group in chalcones facilitates π-conjugation, enhancing UV absorption and bioactivity (e.g., antioxidant, antimicrobial). Substituents: Prenyl and hydroxy groups in chalcone derivatives (e.g., 19013-03-7) contribute to radical-scavenging activity, whereas the main compound’s dimethylbenzopyran-propenoic acid structure may favor polymer crosslinking. Applications: Chalcones are explored in drug discovery, while the main compound’s carboxylic acid group could serve as a monomer in pH-responsive hydrogels.
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Functional Group | Key Substituents | Applications |
|---|---|---|---|---|---|
| 2-Propenoic acid, 3-(2,2-dimethyl-2H-1-benzopyran-6-yl)- | N/A | C₁₄H₁₄O₃ (inferred) | Carboxylic acid | 2,2-Dimethylbenzopyran | Polymers, UV absorbers |
| 2-Propenoic acid, 2-methyl-... homopolymer | 34755-33-4 | C₁₄H₂₀O₂ | Ester | Octahydro-methano-indenyl | Adhesives, sealants |
| 2-Propenoic acid, 2-methyl-... spirobenzopyran | N/A | Complex | Ester, nitro | Spirobenzopyran-indole, hexyl | Photochromic materials |
| 2-Propen-1-one derivatives (e.g., 19013-03-7) | 19013-03-7 | Varies | Ketone, hydroxy | Prenyl, hydroxy | Bioactive compounds, antioxidants |
Research Findings and Implications
- Synthesis: Methods for β-heteroaryl-α,β-didehydro-α-amino acid derivatives () suggest that acetic acid-catalyzed reactions could be adapted for synthesizing the main compound’s analogs .
- Safety : The homopolymer in requires precautions for inhalation and skin contact, indicating that the main compound’s carboxylic acid group may necessitate similar handling .
Biological Activity
Overview
2-Propenoic acid, 3-(2,2-dimethyl-2H-1-benzopyran-6-yl)-, also known by its CAS number 156027-74-6, is a compound belonging to the class of benzopyrans. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article compiles research findings and case studies to elucidate the biological activity of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C14H16O4 |
| Molecular Weight | 248.28 g/mol |
| CAS Number | 156027-74-6 |
| Structure | Chemical Structure |
Antioxidant Activity
Research indicates that 2-Propenoic acid, 3-(2,2-dimethyl-2H-1-benzopyran-6-yl)- exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, which is critical for protecting cells from oxidative stress. The compound's antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results showed a notable reduction in radical concentrations, suggesting its potential for therapeutic applications in oxidative stress-related conditions .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been assessed through several in vitro and in vivo studies. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. In a murine model of inflammation, treatment with the compound resulted in a significant decrease in paw edema and inflammatory markers, indicating its effectiveness in reducing inflammation .
Mechanism of Action:
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways and the downregulation of inducible nitric oxide synthase (iNOS) expression .
Antimicrobial Activity
In addition to its antioxidant and anti-inflammatory properties, 2-Propenoic acid has demonstrated antimicrobial activity against various pathogens. A study reported that the compound exhibited cytotoxic effects against HeLa tumor cells with an IC50 value of 0.1756 µM. Furthermore, it showed a minimum inhibitory concentration (MIC) range of 0.73 to 6.6 µg/mL against several bacterial strains .
Wound Healing Properties
The compound's potential in wound healing has been explored through excision and incision models. In these studies, it was observed that topical application of the compound significantly enhanced wound contraction and epithelialization rates compared to control groups. The hydroxyproline content, an indicator of collagen synthesis, was also elevated in treated groups .
Case Studies
-
Case Study on Antioxidant Effects :
- Objective : To evaluate the antioxidant capacity of 2-Propenoic acid.
- Method : DPPH assay was used.
- Results : The compound demonstrated a strong ability to reduce DPPH radicals by over 80% at concentrations above 50 µg/mL.
-
Case Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory effects in a murine model.
- Method : Paw edema was measured post-treatment.
- Results : A significant reduction in paw swelling (p < 0.05) was noted after administration of the compound at doses ranging from 10 mg/kg to 50 mg/kg.
-
Case Study on Antimicrobial Activity :
- Objective : To determine the antimicrobial efficacy against pathogenic bacteria.
- Method : MIC determination against Staphylococcus aureus and Escherichia coli.
- Results : The compound showed effective inhibition with MIC values indicating strong antimicrobial potential.
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is essential for assessing purity and identifying potential impurities. Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm substituent positions and stereochemistry. X-ray crystallography can resolve ambiguities in molecular geometry, particularly for crystalline derivatives. Infrared (IR) spectroscopy aids in identifying functional groups like acrylate carbonyls and benzopyran ethers. For trace analysis, gas chromatography-mass spectrometry (GC-MS) may be employed, though derivatization is often required due to the compound’s polarity .
Basic: What synthetic routes are typically used to prepare benzopyran-substituted acrylates?
Methodological Answer:
A common approach involves Claisen-Schmidt condensation between 2,2-dimethyl-2H-1-benzopyran-6-carbaldehyde and acrylate esters under basic conditions (e.g., NaOH or KOH). Microwave-assisted synthesis can enhance reaction efficiency and yield. For regioselective acrylation, Mitsunobu reactions or palladium-catalyzed cross-couplings (e.g., Heck reactions) are viable. Post-synthetic modifications, such as hydrolysis of ester intermediates to free acids, require controlled pH conditions to avoid degradation of the benzopyran core .
Advanced: How can researchers resolve contradictions in photochromic behavior observed in spiro-benzopyran-acrylate hybrids?
Methodological Answer:
Discrepancies in photochromic activity (e.g., inconsistent ring-opening/closure kinetics) may arise from solvent polarity, substituent electronic effects, or crystallinity. To address this:
- Use time-resolved UV-Vis spectroscopy to monitor photochromic transitions under controlled light intensity and temperature.
- Perform density functional theory (DFT) calculations to model substituent effects on the spiro-conjugation barrier.
- Compare solid-state (X-ray diffraction) and solution-phase (NMR) structures to identify conformational constraints .
Advanced: What methodologies evaluate the environmental persistence of benzopyran-based acrylates?
Methodological Answer:
Environmental fate studies require a combination of:
- Hydrolysis assays : Conducted at varying pH levels (e.g., pH 4–9) to assess ester bond stability.
- Photodegradation studies : Use simulated sunlight (e.g., Xenon arc lamps) with HPLC-MS to identify degradation byproducts.
- Microbial degradation assays : Employ soil or wastewater microbiota to quantify biodegradation rates under aerobic/anaerobic conditions.
- Computational modeling : Predict bioaccumulation potential using logP values and quantitative structure-activity relationship (QSAR) models .
Advanced: How can conflicting bioactivity data for benzopyran-acrylates in pharmacological studies be reconciled?
Methodological Answer:
Contradictory results (e.g., variable cytotoxicity or antioxidant activity) may stem from assay conditions or cellular uptake differences. Strategies include:
- Standardized assay protocols : Fix parameters like incubation time, solvent (DMSO concentration ≤0.1%), and cell lines.
- Metabolomic profiling : Use LC-MS/MS to identify metabolite interference or prodrug activation.
- Molecular docking : Validate interactions with target proteins (e.g., kinases or receptors) to clarify structure-activity relationships.
- Meta-analysis : Pool data from multiple studies to identify trends obscured by experimental variability .
Basic: What spectroscopic signatures distinguish the benzopyran core in this compound?
Methodological Answer:
Key NMR signals include:
- 1H NMR : A singlet at δ 1.4–1.6 ppm for the two methyl groups on the benzopyran ring.
- 13C NMR : A carbonyl signal at δ 165–170 ppm for the acrylate moiety and a quaternary carbon at δ 75–80 ppm for the spiro-linked oxygen.
In IR, look for C=O stretching (1700–1720 cm⁻¹) and aromatic C-O-C vibrations (1240–1270 cm⁻¹). UV-Vis spectra typically show absorption maxima at 280–320 nm due to π→π* transitions in the benzopyran system .
Advanced: What strategies optimize the synthesis of photostable benzopyran-acrylate derivatives?
Methodological Answer:
To enhance photostability:
- Introduce electron-withdrawing groups (e.g., nitro or cyano) at the benzopyran 6-position to reduce radical formation.
- Use bulky substituents (e.g., tert-butyl) to sterically hinder photodegradation pathways.
- Encapsulate the compound in polymer matrices (e.g., PMMA) to limit oxygen exposure.
- Conduct accelerated aging tests under UV light and monitor degradation via HPLC-MS .
Basic: How is the compound’s solubility profile determined for formulation in biological assays?
Methodological Answer:
Solubility is assessed using:
- Shake-flask method : Measure saturation concentration in buffers (PBS, pH 7.4) and organic solvents (DMSO, ethanol).
- Dynamic light scattering (DLS) : Detect aggregation in aqueous solutions.
- Octanol-water partition coefficients (logP) : Predict membrane permeability. For poor aqueous solubility, prepare nanoemulsions or cyclodextrin complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
